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2-Allyl-4-aminoisoindoline-1,3-dione

Cat. No.: B13490101
M. Wt: 202.21 g/mol
InChI Key: UEKCCDVIAPLEES-UHFFFAOYSA-N
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Description

Contextualization within Isoindoline-1,3-dione (Phthalimide) Chemistry

The isoindoline-1,3-dione, commonly known as the phthalimide (B116566) group, is a foundational structural motif in organic chemistry. rsc.org Since its famous application in the Gabriel synthesis of primary amines, the phthalimide scaffold has proven to be a remarkably versatile building block. jaiswaminarayanmultichem.in Its rigid, planar structure and lipophilic nature make it a privileged pharmacophore in medicinal chemistry, capable of crossing biological membranes. nih.gov

Consequently, phthalimide derivatives have been extensively investigated and developed as therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. nih.govresearchgate.net In addition to its prevalence in pharmaceuticals, the phthalimide core is also integral to the synthesis of agrochemicals, high-performance polymers, and dyes. rsc.orgjaiswaminarayanmultichem.in The chemical stability and synthetic accessibility of the phthalimide ring system allow for extensive functionalization, enabling chemists to fine-tune the physicochemical and biological properties of its derivatives. ontosight.ai

Rationale for Dedicated Academic Investigation of the 2-Allyl-4-aminoisoindoline-1,3-dione Scaffold

The specific substitution pattern of this compound creates a bifunctional molecule with significant potential for academic and industrial research. The rationale for its investigation stems from the unique combination of its constituent parts: the phthalimide core, the 4-amino group, and the 2-allyl group.

The 4-Amino Group: The introduction of an amino group at the 4-position of the phthalimide ring significantly alters its electronic properties. As a strong electron-donating group, it can modulate the photophysical characteristics of the scaffold, potentially inducing properties like fluorescence. researchgate.net This amino group also serves as a crucial synthetic handle for further derivatization, allowing for the attachment of other molecular fragments to build complex libraries of compounds for drug discovery or to create functional materials. researchgate.net

The 2-Allyl Group: The allyl group attached to the imide nitrogen is a highly versatile functional group. wikipedia.org Its terminal double bond is reactive and can participate in a variety of chemical transformations, including polymerization, cross-linking, and various coupling reactions. mdpi.comnih.gov This functionality makes the molecule an attractive monomer for the synthesis of novel polymers with tailored thermal and mechanical properties. bohrium.com The allyl group's reactivity is a key feature for applications in materials science, such as the development of advanced resins and coatings. wikipedia.org

The dual functionality of this scaffold—a site for property modulation and further extension (the amino group) and a site for polymerization or surface grafting (the allyl group)—makes it a highly valuable target for synthetic chemists.

Table 1: Functional Group Contributions to the this compound Scaffold

ComponentKey CharacteristicsPotential Applications
Isoindoline-1,3-dione CoreRigid, planar, synthetically accessible, biologically relevant pharmacophore. nih.govnih.govCore structure for pharmaceuticals, agrochemicals, and dyes. rsc.org
4-Amino GroupElectron-donating, modifies electronic/optical properties, serves as a point for further chemical modification. researchgate.netresearchgate.netTuning fluorescence, building block for complex molecule synthesis. researchgate.net
2-Allyl GroupContains a reactive C=C double bond. wikipedia.orgMonomer for polymerization, cross-linking agent, platform for grafting onto surfaces or other molecules. mdpi.comnih.gov

Overview of Key Research Areas for Novel Heterocyclic Compounds

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of modern chemical and biomedical research due to their ubiquitous presence in nature and their diverse functionalities. nih.govmdpi.com The investigation of novel heterocyclic scaffolds like this compound is driven by their potential impact across several key scientific domains.

Pharmaceuticals: A significant percentage of FDA-approved drugs contain a nitrogen heterocycle. mdpi.com Research focuses on discovering new heterocyclic compounds as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. nih.govmsesupplies.com The structural diversity of these compounds allows for precise interactions with biological targets like enzymes and receptors. mdpi.com

Materials Science: Heterocyclic compounds are integral to the development of advanced organic materials. They are used in the creation of conducting polymers, organic light-emitting diodes (OLEDs), and materials with nonlinear optical (NLO) properties. acgpubs.orgforumias.com Their ability to form stable, conjugated systems is crucial for these electronic and photonic applications. acgpubs.org Phthalimide-containing polymers, for instance, are being explored for use in all-organic batteries. acs.org

Agrochemicals: Many modern fungicides, herbicides, and insecticides are based on nitrogen-containing heterocyclic structures. jaiswaminarayanmultichem.inmsesupplies.com Research in this area aims to develop more effective and environmentally benign crop protection agents.

Catalysis: Nitrogen-heterocyclic carbenes (NHCs) have emerged as powerful ligands in transition metal catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity. msesupplies.com

The development of multifunctional molecules like this compound provides researchers with novel building blocks to advance these critical areas of science and technology.

Table 2: Major Research Fields for Novel Heterocyclic Compounds

Research AreaDescription of ApplicationExamples of Heterocycle Classes Involved
Medicinal ChemistryCore scaffolds for drugs targeting a wide range of diseases including cancer, infections, and neurological disorders. mdpi.comPyridines, Pyrimidines, Indoles, Quinolines, Phthalimides. mdpi.commsesupplies.com
Materials ScienceComponents for organic electronics (OLEDs, OPVs), conducting polymers, and energy storage systems. acs.orgnumberanalytics.comThiophenes, Pyrroles, Carbazoles, Phthalimides. forumias.com
AgrochemicalsActive ingredients in modern fungicides, herbicides, and insecticides for crop protection. msesupplies.comTriazoles, Pyrazoles, Pyridines. msesupplies.com
CatalysisLigands for metal catalysts that improve reaction efficiency, selectivity, and scope in organic synthesis. msesupplies.comImidazoles, Triazoles (as N-Heterocyclic Carbenes). msesupplies.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B13490101 2-Allyl-4-aminoisoindoline-1,3-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-amino-2-prop-2-enylisoindole-1,3-dione

InChI

InChI=1S/C11H10N2O2/c1-2-6-13-10(14)7-4-3-5-8(12)9(7)11(13)15/h2-5H,1,6,12H2

InChI Key

UEKCCDVIAPLEES-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C1=O)C(=CC=C2)N

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 2 Allyl 4 Aminoisoindoline 1,3 Dione

Reactivity Profiling of the Allyl Moiety

The allyl group in 2-Allyl-4-aminoisoindoline-1,3-dione is characterized by the presence of a carbon-carbon double bond, which is amenable to a variety of addition and rearrangement reactions. The reactivity of this moiety is influenced by the electron-withdrawing nature of the adjacent phthalimide (B116566) group.

Olefin Metathesis Reactions

Olefin metathesis is a powerful class of reactions that allows for the scission and reformation of carbon-carbon double bonds, typically catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. researchgate.netharvard.edubeilstein-journals.orgresearchgate.net For this compound, both intramolecular (Ring-Closing Metathesis, RCM) and intermolecular (Cross-Metathesis, CM) reactions can be envisaged. mdpi.com

In a cross-metathesis scenario, the allyl group of this compound could react with another olefin to generate a new, more complex molecule. The success of such a reaction would depend on the relative reactivity of the two olefin partners and the choice of catalyst. For instance, reaction with a simple alkene like ethylene (B1197577) could lead to the formation of a vinyl-substituted isoindoline-1,3-dione.

Ring-closing metathesis would require the presence of a second olefin within the same molecule. While this compound itself is not a candidate for RCM, derivatives bearing another alkenyl chain could undergo cyclization to form novel heterocyclic systems. The general mechanism for olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. researchgate.netharvard.edubeilstein-journals.org

Table 1: Potential Olefin Metathesis Reactions of this compound Derivatives

Reaction Type Reactant(s) Catalyst Potential Product
Cross-Metathesis This compound, Ethylene Grubbs' Catalyst 2-Vinyl-4-aminoisoindoline-1,3-dione

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond of the allyl group. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is a key consideration and is often dictated by the choice of catalyst and reaction conditions.

For this compound, hydroamination, hydroboration, and hydrosilylation are all plausible transformations. For example, a rhodium-catalyzed hydroamination could introduce a new amino group, leading to the formation of a diamine derivative. Hydroboration-oxidation would yield an alcohol, while hydrosilylation would introduce a silyl (B83357) group, which could be further functionalized. A study on the hydrofluoroalkylation of alkenes noted that the reaction with allylphthalimide was problematic, potentially due to the low redox potential of the phthalimide fragment, suggesting that the electronic nature of the isoindoline-1,3-dione core can influence the outcome of such reactions. acs.org

Radical Addition Processes

The double bond of the allyl group is also susceptible to attack by radicals. Radical addition processes can be initiated by various methods, including the use of radical initiators or photoredox catalysis. mdpi.com The addition of a radical to the terminal carbon of the allyl group would generate a more stable secondary radical, which could then be trapped by a hydrogen atom donor or another radical species.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.govnih.gov For instance, the reaction of N-(acyloxy)phthalimides with olefins in the presence of a photocatalyst can lead to the formation of new carbon-carbon bonds. researchgate.netacs.org By analogy, this compound could potentially undergo similar radical-mediated transformations. The synthesis and radical polymerization of N,N-diallyl phthalimide have been studied, indicating the susceptibility of the allyl group in phthalimide derivatives to radical processes. researchgate.net

Table 2: Potential Radical Addition Reactions to the Allyl Moiety

Radical Source Initiator/Catalyst Potential Product
Thiol (R-SH) AIBN 2-(3-(Alkylthio)propyl)-4-aminoisoindoline-1,3-dione

Reactivity of the Amino Group at C-4

The primary amino group at the C-4 position of the isoindoline-1,3-dione ring is a versatile functional handle, capable of undergoing a range of reactions typical of aromatic amines.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the C-4 amino group makes it nucleophilic, allowing it to readily participate in acylation and alkylation reactions.

Acylation, typically carried out with acyl chlorides or anhydrides, would lead to the formation of the corresponding amide. For example, reaction with acetyl chloride in the presence of a base would yield N-(2-allyl-1,3-dioxoisoindolin-4-yl)acetamide. Such reactions are fundamental in modifying the electronic properties of the molecule and for the construction of more complex structures.

Alkylation of the amino group can be achieved with alkyl halides. researchgate.net However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgnumberanalytics.com This transformation opens up a vast array of synthetic possibilities, as the diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles. google.com

A key class of reactions involving diazonium salts is the Sandmeyer reaction, which utilizes copper(I) salts to introduce halides (Cl, Br) or a cyano group. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.govchem-station.com For example, treatment of the diazonium salt of this compound with copper(I) chloride would yield 2-Allyl-4-chloroisoindoline-1,3-dione. Other transformations of the diazonium salt include its conversion to a phenol (B47542) upon heating in water, or to an aryl iodide by treatment with potassium iodide.

Table 3: Potential Transformations of the C-4 Amino Group via Diazotization

Reagent(s) Reaction Name Potential Product
NaNO₂, HCl; then CuCl Sandmeyer Reaction 2-Allyl-4-chloroisoindoline-1,3-dione
NaNO₂, HCl; then CuBr Sandmeyer Reaction 2-Allyl-4-bromoisoindoline-1,3-dione
NaNO₂, HCl; then CuCN Sandmeyer Reaction 2-Allyl-1,3-dioxoisoindoline-4-carbonitrile
NaNO₂, HCl; then KI - 2-Allyl-4-iodoisoindoline-1,3-dione

Condensation Reactions with Carbonyl Compounds

The primary amino group at the C-4 position of this compound is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form the corresponding Schiff bases or imines. This transformation is a cornerstone of carbonyl chemistry and proceeds through a well-established two-step mechanism involving a carbinolamine intermediate. eijppr.com

The second stage of the reaction is the rate-determining step: the elimination of a water molecule from the carbinolamine to form the C=N double bond of the imine. eijppr.comwjpsonline.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). Subsequent elimination, driven by the lone pair of the adjacent nitrogen, yields the protonated imine, which is then deprotonated to give the final Schiff base product. youtube.com The acid concentration is critical; if it is too high, the starting amine becomes fully protonated and non-nucleophilic, inhibiting the initial addition step. wjpsonline.com Consequently, these reactions are often performed at a mildly acidic pH. wjpsonline.com

Theoretical studies on the formation of Schiff bases from substituted anilines and aldehydes confirm that the dehydration of the carbinolamine intermediate is the rate-determining step and has a higher energy barrier than the initial nucleophilic attack. eijppr.com These computational models highlight the involvement of transition states where the proton transfer and water elimination are facilitated, sometimes by auxiliary molecules like a single water molecule acting as a proton shuttle. eijppr.com

Table 1: Representative Conditions for Schiff Base Formation from Aromatic Amines
Amine ReactantCarbonyl ReactantCatalyst/SolventConditionsProduct YieldReference
2-Amino-1,3-isoindolinedione2,4-DichlorobenzaldehydeEthanol/Glacial Acetic AcidReflux, 0.5 hr80% nih.gov
Various Aromatic AminesVarious AldehydesWaterStirring, Ambient Temp.Not specified wjpsonline.com
AnilineThiophene-2-carbaldehyde(Theoretical Study)Gas PhaseN/A eijppr.com
2-amino-2-methyl-1,3-propanediolVarious Aromatic AldehydesPiperidineNot specifiedNot specified nih.gov

Transformations of the Isoindoline-1,3-dione Ring System

The isoindoline-1,3-dione core, a derivative of phthalimide, is a robust heterocyclic system but can undergo specific transformations that alter its structure, primarily through ring-opening or functionalization of the aromatic part.

Ring-Opening and Ring-Closing Reactions

The imide functionality within the this compound ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This is most commonly achieved via hydrolysis under either acidic or basic conditions, which cleaves one of the acyl-nitrogen bonds to form the corresponding N-allyl-3-aminophthalic acid derivative. This reaction is the reverse of the imide formation.

The synthesis of the isoindoline-1,3-dione ring itself is a classic ring-closing reaction. It typically involves the condensation of a primary amine (in this case, allylamine) with a phthalic anhydride (B1165640) derivative (3-aminophthalic anhydride). The reaction proceeds via an initial nucleophilic attack of the amine on an anhydride carbonyl, leading to a ring-opened phthalamic acid intermediate. Subsequent heating, often with azeotropic removal of water, drives the intramolecular cyclization and dehydration to form the stable five-membered imide ring. The temperature of the reaction can be critical; for instance, the reaction between N-arylbenzenecarboximidamides and phthalic anhydride at ambient temperature yields the ring-opened phthalamic acid amide, while boiling in benzene (B151609) affords the closed isoindoline-1,3-dione. nih.gov

Electrocyclic ring-opening and closing reactions are also a class of transformations governed by orbital symmetry rules, often initiated by heat or light. youtube.comyoutube.com While less common for this specific heterocyclic system under typical conditions, specialized diarylethene-type maleimides (structurally related to phthalimides) have been shown to undergo electrochemical ring-closure and photochemical ring-opening, demonstrating that the imide ring can be part of a photoswitchable system. rsc.org

Functionalization at Other Aromatic Positions

The benzene ring of the isoindoline-1,3-dione system can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions on this compound is primarily dictated by the powerful activating and ortho-, para-directing effect of the 4-amino group. libretexts.org The two carbonyl groups of the imide ring are deactivating and meta-directing, but their influence is generally overridden by the strongly activating amino group.

A prime example of this regioselectivity is the bromination of the parent compound, 4-aminoisoindoline-1,3-dione. nih.gov Treatment with N-bromosuccinimide (NBS) in methanol (B129727) results in the exclusive formation of 7-bromo-4-aminoisoindoline-1,3-dione in high yield. nih.gov The electrophilic bromine atom is directed to the C-7 position, which is para to the activating amino group and ortho to the deactivating carbonyl group. The alternative ortho position (C-5) is sterically more hindered. youtube.com The presence of the N-allyl group is not expected to alter this electronic preference.

It is important to consider a potential competing reaction: allylic bromination. NBS, particularly in the presence of radical initiators (like AIBN or peroxides) and non-polar solvents, is the reagent of choice for substituting a hydrogen on a carbon adjacent to a double bond. masterorganicchemistry.com Therefore, depending on the reaction conditions, electrophilic attack could occur either on the aromatic ring or at the allylic position of the N-substituent. The choice of solvent and initiator is crucial in directing the reaction to the desired position.

Table 2: Regioselectivity in the Bromination of 4-Aminoisoindoline-1,3-dione
SubstrateReagentSolventMajor ProductYieldReference
4-Aminoisoindoline-1,3-dioneN-Bromosuccinimide (NBS)Methanol (MeOH)7-Bromo-4-aminoisoindoline-1,3-dione75% nih.gov

Elucidation of Reaction Pathways and Transition States

Understanding the detailed mechanism of a chemical transformation requires moving beyond the identification of intermediates to characterizing the high-energy transition states that connect them. Transition State Theory (TST) provides a framework for this analysis, postulating that reactants are in a quasi-equilibrium with an activated complex (the transition state), which then proceeds to form products. wikipedia.org The rate of the reaction is determined by the concentration of this complex and the frequency with which it crosses the energy barrier towards the products. libretexts.org

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways and calculating the structures and energies of transition states. nih.gov For the reactions involving this compound, computational modeling can provide significant insights.

For the condensation reaction with carbonyls (Section 3.2.3), theoretical calculations for analogous systems have mapped the entire reaction energy profile. eijppr.com These studies identify two key transition states: one for the initial nucleophilic attack (TS1) and a second, higher-energy one for the dehydration of the carbinolamine intermediate (TS2). The calculated energy difference between the reactants and the transition states (the activation energy, ΔG‡) allows for the prediction of reaction rates and confirms that the water elimination step is rate-limiting. eijppr.com

Similarly, for the electrophilic bromination of the aromatic ring (Section 3.3.2), the reaction proceeds through a cationic intermediate known as a sigma complex or arenium ion. libretexts.org Two potential arenium ions could form from attack at the C-5 or C-7 positions. Computational modeling could be used to calculate the relative energies of the transition states leading to these two intermediates. Such calculations would likely confirm that the transition state leading to the C-7 substituted product is lower in energy, consistent with the observed experimental outcome, due to superior resonance stabilization provided by the para-amino group. nih.gov

Computational and Theoretical Studies of 2 Allyl 4 Aminoisoindoline 1,3 Dione

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in providing a detailed picture of the electronic distribution and reactivity of 2-Allyl-4-aminoisoindoline-1,3-dione. These methods, rooted in the principles of quantum mechanics, offer a powerful lens through which the intrinsic properties of the molecule can be explored at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for investigating the electronic characteristics of isoindoline-1,3-dione derivatives due to its favorable balance of computational cost and accuracy. nih.govresearchgate.net DFT calculations are employed to determine the molecular geometry, electronic structure, and vibrational frequencies of the ground state of the molecule. researchgate.net

For this compound, DFT studies would typically involve geometry optimization to find the most stable arrangement of atoms. Subsequent calculations can elucidate the distribution of electron density, which is critical for understanding the molecule's reactivity. The locations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capabilities. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Molecular electrostatic potential (MEP) maps, generated through DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would likely show regions of negative potential around the carbonyl oxygen atoms and the amino group, indicating their nucleophilic character and propensity to act as hydrogen-bond acceptors. nih.gov Conversely, regions of positive potential would highlight electrophilic sites.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Isoindoline-1,3-diones

PropertyDescriptionTypical Findings for Isoindoline-1,3-dione Derivatives
HOMO-LUMO Gap (ΔE) Energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap generally indicates higher reactivity. nih.gov
Ionization Potential (IP) The minimum energy required to remove an electron from the molecule.Calculated as -EHOMO. nih.gov
Electron Affinity (EA) The energy released when an electron is added to the molecule.Calculated as -ELUMO. nih.gov
Chemical Hardness (η) A measure of resistance to change in electron distribution.Calculated as (IP - EA) / 2. nih.gov
Electronegativity (χ) The power of an atom to attract electrons to itself.Calculated as (IP + EA) / 2. nih.gov

Note: The values in this interactive table are generalized from studies on various isoindoline-1,3-dione derivatives and serve as an illustrative example of the data obtained from DFT calculations.

Ab Initio Methods for Energy Landscape Exploration

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for exploring the potential energy landscape of molecules. Methods such as Møller-Plesset perturbation theory (e.g., MP2) provide a high level of accuracy for calculating molecular energies and structures. nih.gov

For this compound, ab initio calculations can be used to identify various low-energy conformers and the transition states that connect them. nih.gov This is particularly important for understanding the flexibility of the allyl group and any rotational barriers associated with the amino substituent. By mapping the energy landscape, researchers can predict the most stable conformations and the pathways for conformational interconversion.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotational freedom of its substituents. Understanding these conformational preferences is essential as they can significantly influence the molecule's biological activity and physical properties.

Potential Energy Surface Mapping

Mapping the potential energy surface (PES) provides a comprehensive view of the conformational possibilities of a molecule. For this compound, the PES would be mapped by systematically varying the dihedral angles associated with the N-allyl and C-amino bonds and calculating the corresponding energy at each point.

This process reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. The energy barriers between these minima, representing the transition states, can also be determined. This information is critical for understanding the molecule's flexibility and the likelihood of it adopting a particular shape at a given temperature.

Influence of Substituents on Conformation

The allyl and amino groups have a profound impact on the conformational preferences of the isoindoline-1,3-dione core. The N-phthalimido group is known to be sterically bulky and electron-withdrawing, which can influence the positioning of adjacent groups. nih.govacs.org

The allyl group, attached to the imide nitrogen, introduces a flexible side chain. The preferred orientation of the allyl group will be a balance between steric hindrance with the isoindoline (B1297411) ring and electronic interactions. The 4-amino group's conformation is also crucial. Studies on related 4-amino-substituted aromatic systems have shown that the orientation of the amino group can significantly affect the molecule's electronic properties and intramolecular charge transfer characteristics. researchgate.netacs.org The planarity of the amino group with respect to the aromatic ring and the potential for intramolecular hydrogen bonding are key factors that would be investigated through conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior Assessment

While quantum mechanical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

For this compound, MD simulations can be used to explore its conformational flexibility in a simulated environment, such as in a solvent or interacting with a biological target. nih.gov These simulations can reveal how the molecule samples different conformations and the timescales of these conformational changes.

Key metrics analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov By simulating the molecule's behavior, researchers can gain a deeper understanding of its dynamic properties that are not accessible through static calculations alone. This is particularly valuable for predicting how the molecule might interact with biological systems. nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation and Characterization of 2 Allyl 4 Aminoisoindoline 1,3 Dione and Its Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Allyl-4-aminoisoindoline-1,3-dione. By dispersing spectral information into two dimensions, these techniques resolve signal overlap and reveal intricate details about scalar and dipolar couplings, providing a complete picture of the molecular framework.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are fundamental for establishing the connectivity of atoms within a molecule. For this compound, a combination of homonuclear and heteronuclear correlation experiments provides a definitive assignment of all proton (¹H) and carbon (¹³C) signals. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY is crucial for tracing the proton networks within the allyl group (H-1' to H-2' to H-3') and the aromatic ring (H-5 to H-6 to H-7). The resulting cross-peaks confirm the adjacency of these protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (¹JCH). sdsu.eduyoutube.com It allows for the unambiguous assignment of each carbon atom that bears a proton. For the target molecule, HSQC would show correlations between the allyl protons (H-1', H-2', H-3') and their corresponding carbons (C-1', C-2', C-3'), as well as the aromatic protons (H-5, H-6, H-7) and their carbons (C-5, C-6, C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH). sdsu.eduyoutube.com HMBC is arguably the most powerful tool for assembling the complete molecular structure. Key correlations for this compound would include:

The allyl protons (H-1') to the imide nitrogen's adjacent carbonyl carbons (C-1, C-3).

The aromatic proton H-5 to the amino-substituted carbon (C-4) and the carbonyl carbon (C-3a).

The amino protons (NH₂) to the aromatic carbons C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity of protons (typically within 5 Å). researchgate.net This is useful for confirming the spatial arrangement of substituents. For instance, a NOESY spectrum could show a correlation between the allyl protons (H-1') and the aromatic proton at H-7, confirming their relative orientation.

A summary of expected NMR data is presented below.

Table 1: Predicted ¹H and ¹³C NMR Data and 2D Correlations for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
1, 3-~168.5-H-1', H-5, H-7a
3a-~135.0-H-5, H-7
4-~145.0-H-5, H-6, NH₂
5~6.80 (d)~110.0H-6C-4, C-6, C-7, C-3a
6~7.40 (t)~132.0H-5, H-7C-4, C-5, C-7, C-7a
7~6.95 (d)~118.0H-6C-5, C-7a, C-3a
7a-~125.0-H-6, H-7, H-1'
NH₂~5.50 (s, br)--C-4, C-5
1'~4.25 (d)~40.0H-2'C-1, C-3, C-2', C-3'
2'~5.90 (m)~132.5H-1', H-3'C-1', C-3'
3'~5.25 (m)~117.0H-2'C-1', C-2'

Solid-State NMR for Crystalline Forms

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy offers atomic-level insights into the structure and dynamics of materials in their crystalline or amorphous solid phases. springernature.com For a compound like this compound, ssNMR is critical for characterizing polymorphism—the existence of multiple crystalline forms—which can impact physical properties.

Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution ¹³C spectra of solid samples can be obtained. nih.gov Subtle differences in the ¹³C chemical shifts between different crystalline forms can be detected, reflecting variations in molecular conformation and intermolecular packing. Furthermore, 2D ssNMR experiments can be employed to study intermolecular contacts, providing data on how molecules are arranged within the crystal lattice.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. nih.gov Advanced MS methods are crucial for confirming the identity and structure of newly synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is capable of measuring m/z values with very high accuracy (typically to within 5 parts-per-million, ppm). researchgate.netnih.gov This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound, HRMS can unequivocally confirm its molecular formula, C₁₁H₁₀N₂O₂. This capability is essential for distinguishing the target compound from other potential isomers or compounds with the same nominal mass. researchgate.net

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₀N₂O₂
Ion Type[M+H]⁺
Calculated Exact Mass203.08150
Hypothetical Measured Mass203.08135
Mass Difference (ppm)-0.74

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nih.govnih.gov In an MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound is first isolated. This "precursor ion" is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller "product ions." unito.it

The analysis of these fragments provides a "fingerprint" that helps to confirm the molecular structure. Plausible fragmentation pathways for this compound include the neutral loss of the allyl group, cleavage of the imide ring, and loss of carbon monoxide (CO). researchgate.net

Table 3: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Formula of FragmentProposed Neutral Loss
203.08162.07[C₈H₈N₂O₂]⁺C₃H₅ (Allyl radical)
203.08175.09[C₁₀H₁₁N₂O]⁺CO (Carbon monoxide)
203.08134.05[C₈H₆N₂]⁺C₃H₄O₂ (Allyl formate)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.govmdpi.com These techniques are highly effective for identifying the functional groups present in a compound, as each group absorbs infrared radiation or scatters Raman light at characteristic frequencies. IR and Raman are often considered complementary. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. mdpi.com

For this compound, key functional groups can be readily identified. The N-H stretches of the primary amine, the C=O stretches of the imide group, and the C=C stretches of both the allyl and aromatic moieties will give rise to strong, characteristic bands.

Table 4: Characteristic IR and Raman Bands for this compound

Vibrational ModeFunctional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3450 - 3300 (strong)3450 - 3300 (weak)
Aromatic C-H StretchAromatic Ring3100 - 3000 (medium)3100 - 3000 (strong)
C=O Stretch (asymmetric & symmetric)Imide (-C(O)NC(O)-)1770 & 1710 (very strong)1770 & 1710 (weak)
C=C Stretch (alkene)Allyl Group~1645 (medium)~1645 (strong)
C=C Stretch (aromatic)Aromatic Ring1600 - 1450 (medium-strong)1600 - 1450 (strong)
N-H BendPrimary Amine (-NH₂)~1620 (strong)~1620 (weak)

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a novel compound like this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and conformational details.

In the context of chiral derivatives of this compound, single-crystal X-ray diffraction is particularly crucial for the determination of absolute stereochemistry. By employing anomalous dispersion effects, typically using a copper X-ray source, the absolute configuration of stereocenters can be unambiguously assigned as either R or S. This is of paramount importance in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Furthermore, X-ray crystallography reveals the intricate details of crystal packing. Analysis of the crystal lattice would illuminate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the solid-state architecture. For instance, the amino group and the carbonyl moieties of the isoindoline-1,3-dione core are potential sites for hydrogen bond formation, which would heavily influence the crystal's physical properties, including melting point and solubility.

A hypothetical crystallographic data table for a derivative is presented below to illustrate the type of information that would be obtained.

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₀N₂O₂
Formula Weight202.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)5.432(2)
c (Å)17.891(6)
β (°)98.76(3)
Volume (ų)970.4(6)
Z4
Calculated Density (g/cm³)1.385
R-factor (%)4.5

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

For chiral derivatives of this compound, chiroptical spectroscopic techniques are indispensable for characterizing their stereochemical features in solution. Electronic Circular Dichroism (ECD) is a powerful method that measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. The isoindoline-1,3-dione core and any additional chromophoric groups in a derivative would give rise to characteristic Cotton effects (positive or negative peaks) in the ECD spectrum. These experimental spectra can be compared with those predicted from quantum chemical calculations to determine the absolute configuration of the molecule in solution.

This technique is complementary to X-ray crystallography, as it provides stereochemical information in the solution state, which is often more relevant to the compound's biological activity. The sign and intensity of the Cotton effects can provide detailed insights into the conformational preferences of the molecule in different solvent environments.

A representative table of ECD data for a hypothetical chiral derivative is shown below.

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
320+5.2
285-8.9
250+12.4
220-20.1

Derivatization and Analog Synthesis from 2 Allyl 4 Aminoisoindoline 1,3 Dione As a Versatile Synthetic Scaffold

Synthesis of Libraries of Functionalized Isoindoline-1,3-dione Analogs

The isoindoline-1,3-dione moiety is a privileged scaffold in medicinal chemistry and materials science. nih.govmdpi.com The synthesis of libraries of functionalized analogs from a common core structure is a key strategy in drug discovery and the development of new materials. Starting from 2-Allyl-4-aminoisoindoline-1,3-dione, diverse libraries can be generated by leveraging the reactivity of its functional groups.

One common approach to building such libraries is through the condensation of phthalic anhydrides with various primary amines. scispace.comresearchgate.net While this compound is already an N-substituted phthalimide (B116566), the amino group on the aromatic ring provides a handle for further diversification. For instance, the amino group can be acylated, alkylated, or used in condensation reactions to attach a variety of substituents, thereby creating a library of analogs with different physicochemical properties.

The following table illustrates a hypothetical library of compounds that could be synthesized from this compound by modifying the amino group.

Reactant Reaction Type Product Structure Potential Functionality
Acetyl chlorideAcylation2-Allyl-4-acetamidoisoindoline-1,3-dioneModified solubility and hydrogen bonding capability
Benzyl bromideAlkylation2-Allyl-4-(benzylamino)isoindoline-1,3-dioneIntroduction of a bulky aromatic group
BenzaldehydeReductive Amination2-Allyl-4-(benzylamino)isoindoline-1,3-dioneFormation of a secondary amine
Phenyl isocyanateAddition1-(2-Allyl-1,3-dioxoisoindolin-4-yl)-3-phenylureaUrea functionality for receptor binding

Post-Synthetic Modifications at the Allyl Moiety

The allyl group of this compound is a versatile functional group that can undergo a variety of post-synthetic modifications. These reactions allow for the introduction of new functionalities and the construction of more complex molecular architectures.

Common reactions of the allyl group include:

Addition Reactions: The double bond of the allyl group can undergo electrophilic additions with reagents such as halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and water (in the presence of an acid catalyst) to introduce new substituents.

Oxidation: The double bond can be oxidized to form epoxides using peroxy acids like m-CPBA, or cleaved to form aldehydes or carboxylic acids using ozonolysis or other strong oxidizing agents.

Metathesis: Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds.

Heck Reaction: The palladium-catalyzed Heck reaction can be used to couple the allyl group with aryl or vinyl halides.

1,3-Dipolar Cycloadditions: The allyl group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrile oxides to form isoxazolines. rsc.org

Radical Reactions: Photoinduced, phosphine-catalyzed 1,3-carbobromination of allyl carboxylates has been reported, suggesting the potential for radical functionalization of the allyl group. nih.gov

These modifications are summarized in the table below.

Reaction Type Reagent(s) Resulting Functional Group
HalogenationBr₂Dibromoalkane
HydrohalogenationHBrBromoalkane
Epoxidationm-CPBAEpoxide
DihydroxylationOsO₄, NMODiol
Ozonolysis1. O₃, 2. Zn/H₂OAldehyde/Ketone
Heck ReactionAryl halide, Pd catalystSubstituted alkene
1,3-Dipolar CycloadditionNitrile oxideIsoxazoline

Chemical Modifications of the Amino Group for Diverse Functionalities

The amino group at the 4-position of the isoindoline-1,3-dione ring is a key site for introducing chemical diversity. A wide range of reactions can be employed to modify this group, leading to derivatives with varied electronic and steric properties.

Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides. This is a common strategy to introduce a variety of substituents and to modulate the electronic properties of the aromatic ring.

Alkylation: Alkylation of the amino group with alkyl halides can lead to secondary or tertiary amines. Reductive amination with aldehydes or ketones provides another route to N-alkylated products.

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding and can be important for molecular recognition.

A study on the synthesis of 4,7-diaminoisoindoline-1,3-dione from 4-aminoisoindoline-1,3-dione demonstrates the reactivity of the aromatic ring and the potential for further functionalization. nih.gov In this synthesis, 4-aminoisoindoline-1,3-dione is first brominated to yield 7-bromo-4-aminoisoindoline-1,3-dione. nih.gov This intermediate highlights the possibility of introducing substituents onto the aromatic ring, guided by the directing effects of the amino group.

Modification Reagents Product Functionality
AcylationRCOClAmide
SulfonylationRSO₂ClSulfonamide
AlkylationR-XSecondary/Tertiary Amine
Reductive AminationRCHO, NaBH₃CNSecondary Amine
Diazotization/Sandmeyer1. NaNO₂, HCl; 2. CuXHalogen (X=Cl, Br)
Urea FormationR-NCOUrea
Thiourea FormationR-NCSThiourea

Expansion of the Heterocyclic System via Ring-Fusion Reactions

The isoindoline-1,3-dione scaffold can be expanded through ring-fusion reactions to create more complex, polycyclic heterocyclic systems. These reactions can involve either the aromatic ring or the dione (B5365651) part of the molecule.

One strategy involves the construction of a new ring fused to the benzene (B151609) part of the isoindoline-1,3-dione. This can be achieved through reactions that utilize the existing amino group or by introducing other reactive functionalities onto the aromatic ring. For example, a suitably substituted derivative could undergo intramolecular cyclization to form a new heterocyclic ring.

Another approach is the synthesis of fused multifunctionalized isoindole-1,3-diones through domino reactions. scispace.com For instance, a hexadehydro-Diels–Alder domino reaction of tetraynes and imidazole (B134444) derivatives has been reported to yield isoindole-1,3-dione derivatives. scispace.com While not starting from this compound, this methodology illustrates the potential for constructing fused systems based on the isoindoline-1,3-dione core.

The synthesis of pyridofuro compounds from a pyridine-3-carbonitrile (B1148548) derivative showcases how a heterocyclic system can be built upon and expanded through a series of cyclization and condensation reactions. researchgate.net Similar strategies could potentially be applied to derivatives of this compound.

Design and Synthesis of Chemosensors or Probes (non-biological applications)

Isoindoline-1,3-dione derivatives have been investigated as fluorescent probes. rsc.orgresearchgate.net The phthalimide moiety possesses inherent fluorescence properties that can be modulated by the introduction of different functional groups. The 4-amino group in this compound can act as an electron-donating group, influencing the photophysical properties of the molecule.

The design of a chemosensor based on this scaffold would involve coupling the isoindoline-1,3-dione fluorophore with a receptor unit that can selectively bind to a target analyte. The binding event would then trigger a change in the fluorescence signal (e.g., enhancement, quenching, or a shift in the emission wavelength).

For non-biological applications, such chemosensors could be designed for the detection of metal ions or environmentally relevant anions. For example, the amino group could be derivatized with a ligand that has a high affinity for a specific metal ion. The allyl group could also be functionalized to tune the solubility of the sensor in different media or to immobilize it on a solid support.

The synthesis of thiazolidine-based fluorescent chemosensors for aluminum ions provides an example of the design principles involved. nih.gov In this case, a thiazolidine (B150603) derivative is functionalized with moieties that can coordinate to the metal ion, leading to a "turn-on" fluorescence response. nih.gov A similar approach could be envisioned for this compound, where the amino group is modified to incorporate a metal ion binding site.

Applications of 2 Allyl 4 Aminoisoindoline 1,3 Dione in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Synthetic Intermediate for Complex Molecules

The 4-aminoisoindoline-1,3-dione scaffold is a well-established pharmacophore and a crucial building block in medicinal chemistry. The presence of the amino group at the 4-position allows for a wide range of chemical modifications, enabling the synthesis of diverse and complex molecular architectures. This core is central to the development of potent therapeutic agents, including those used in oncology and inflammatory diseases. google.comgoogle.com

Derivatives of 4-aminoisoindoline-1,3-dione have been investigated for their ability to inhibit bacterial growth, particularly in challenging pathogens like Pseudomonas aeruginosa. acs.org In these applications, the amino group serves as an anchor point for building out larger structures designed to interact with specific biological targets. acs.org For instance, research has shown that analogues of 4-aminoisoindoline-1,3-dione can elicit a growth retardation phenotype in bacterial cells. acs.org

The synthesis of complex pharmaceuticals often relies on the condensation of phthalic anhydride (B1165640) derivatives with appropriate amines. The 2-allyl-4-aminoisoindoline-1,3-dione molecule provides two distinct points for reaction: the amino group on the aromatic ring and the N-allyl group. The allyl group, in particular, offers a handle for further functionalization through reactions such as hydroformylation, epoxidation, or palladium-catalyzed coupling reactions, thereby expanding the molecular complexity and diversity of the resulting compounds.

Role as a Ligand or Ligand Precursor in Coordination Chemistry

The electron-donating amino group and the carbonyl oxygen atoms of the isoindoline-1,3-dione core endow the molecule with the ability to coordinate with metal ions. This makes it a valuable ligand precursor in the field of coordination chemistry. The interaction of the 4-aminoisoindoline-1,3-dione framework with various cations has been a subject of study, revealing its potential in the design of chemical sensors. uni-koeln.de

Research has demonstrated that the fluorescence properties of the 4-aminoisoindoline-1,3-dione scaffold can be modulated by the presence of metal cations. uni-koeln.de This cation-dependent fluorescence indicates a direct coordination interaction, forming the basis for sensors that can detect specific metal ions.

Table 1: Metal Cations Investigated for Coordination with the 4-Aminoisoindoline-1,3-dione Scaffold

Metal Cation Valence
Barium Ba²+
Copper Cu²+
Nickel Ni²+
Magnesium Mg²+
Silver Ag⁺
Zinc Zn⁺
Iron Fe³⁺
Europium Eu³⁺

This table is based on research exploring the coordination properties of the core 4-aminoisoindoline-1,3-dione structure. uni-koeln.de

The development of chiral ligands is essential for asymmetric catalysis, a cornerstone of modern organic synthesis. The isoindoline (B1297411) scaffold can be rendered chiral to serve as a backbone for such ligands. Asymmetric synthetic methods, including palladium(0)-catalyzed reactions and enantioselective C-H activation, have been successfully employed to produce chiral isoindoline derivatives. acs.org These chiral building blocks are precursors to ligands that can induce stereoselectivity in chemical transformations. Phthalimide-based structures have been specifically developed as chiral sensors for the recognition of chiral anions, highlighting the utility of this framework in creating stereospecific molecular recognition systems. uni-koeln.de

Integration into Polymer Architectures

The bifunctional nature of this compound, possessing both a polymerizable allyl group and a reactive amino group, makes it a highly attractive candidate for integration into advanced polymer systems.

The allyl group (–CH₂–CH=CH₂) is susceptible to polymerization through various mechanisms, including free-radical and transition-metal-catalyzed processes. As a monomer, this compound can be homopolymerized or copolymerized with other monomers to introduce the functional 4-aminoisoindoline-1,3-dione unit into the polymer backbone or as a pendant group. The incorporation of this moiety can impart specific properties to the resulting polymer, such as enhanced thermal stability, specific optical properties, or the ability to coordinate with metal ions.

Beyond its role as a primary monomer, this compound can be utilized as a functional additive or a cross-linking agent in polymer formulations. When added in smaller quantities to a polymerization mixture, it can modify the properties of the final material. The presence of two reactive sites allows it to form bridges between polymer chains. For example, the allyl group can participate in a polymerization reaction to incorporate the molecule into a polymer chain, while the amino group remains available for a subsequent cross-linking reaction with an appropriate agent like an epoxy or isocyanate. This dual reactivity enables the formation of robust, cross-linked polymer networks with tailored mechanical and chemical properties.

Applications in Optoelectronic Materials

There is no available research data to suggest the application of this compound in optoelectronic materials. The following subsections, therefore, reflect a lack of specific findings for this particular compound.

No studies have been found that investigate or report the use of this compound as a component in Organic Light-Emitting Diodes (OLEDs). Research on related phthalimide (B116566) derivatives has occasionally explored their potential as electron-transporting or hole-blocking materials, but no such information exists for the title compound.

Information regarding the properties of this compound as a functional dye or pigment is not present in the reviewed scientific literature. The color, light absorption, and emission properties, which are critical for such applications, have not been documented.

Contribution to Supramolecular Chemistry

Similarly, there is a lack of published research detailing any role or application of this compound in the field of supramolecular chemistry. The potential for this molecule to participate in host-guest interactions, self-assembly, or the formation of complex molecular architectures has not been a subject of investigation in the available scientific reports.

Future Research Directions and Emerging Paradigms for 2 Allyl 4 Aminoisoindoline 1,3 Dione

Exploration of Novel Catalytic Transformations

The presence of the N-allyl group in 2-Allyl-4-aminoisoindoline-1,3-dione offers a rich platform for exploring a variety of catalytic transformations. The double bond of the allyl group is susceptible to a wide range of metal-catalyzed reactions, which could lead to the synthesis of novel, highly functionalized isoindoline-1,3-dione derivatives.

One promising area of research is the catalytic tandem reactions. For instance, aza-Claisen rearrangement of N-allyl ynamides, which can be catalyzed by palladium, offers a pathway to synthesize amidines. nih.gov A similar approach could be envisioned for this compound, potentially leading to new classes of compounds with interesting biological activities.

Furthermore, the allyl group can participate in cycloaddition reactions. Studies on N-allyl substituted polycyclic derivatives of isoindole-1,3-dione have shown that they can undergo regio- and stereoselective 1,3-dipolar cycloadditions with nitrones and nitrile oxides to yield substituted isoxazolidines. researchgate.net Investigating similar reactions with this compound could open up new synthetic routes to complex heterocyclic systems.

Additionally, nickel-catalyzed allylic defluorinative alkylation of trifluoromethyl alkenes has been reported, demonstrating a method to form sterically hindered C(sp³)-C(sp³) bonds. researchgate.net Exploring the reactivity of the allyl group in this compound in similar transformations could lead to the development of novel fluorinated derivatives with unique properties.

Table 1: Potential Catalytic Transformations of the Allyl Group

Reaction Type Catalyst Potential Products
Aza-Claisen Rearrangement Palladium Functionalized Amidines
1,3-Dipolar Cycloaddition - Substituted Isoxazolidines

Development of Sustainable and Environmentally Friendly Synthetic Methodologies

The development of green and sustainable synthetic methods is a major focus in modern chemistry. researchgate.netrsc.org For this compound, future research could focus on developing more environmentally friendly synthetic routes that minimize waste and the use of hazardous reagents.

Traditional methods for the synthesis of N-substituted phthalimides often involve the condensation of phthalic anhydride (B1165640) with primary amines at high temperatures. organic-chemistry.org Greener alternatives could involve the use of microwave-assisted synthesis or supercritical carbon dioxide as a solvent. researchgate.netctppc.org Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the preparation of phthalimide (B116566) derivatives. researchgate.net

Furthermore, the development of catalytic methods for the synthesis of phthalimides is an active area of research. rsc.orgnih.gov For example, copper-catalyzed oxidative reactions of ketones and amines, and rhodium-catalyzed cascade cyclizations of isocyanates and benzoic acids have been reported for the synthesis of N-substituted phthalimides. rsc.orgnih.gov Adapting these methods for the synthesis of this compound could offer more sustainable and efficient alternatives to traditional methods.

An atom-efficient one-step synthesis of 4-amino substituted phthalimides has been developed, which tolerates a wide range of substituents and provides good to excellent yields. rsc.org This approach could be a valuable starting point for developing a sustainable synthesis of the title compound.

Advanced Material Applications beyond Current Scope

The unique combination of a rigid phthalimide core, a polymerizable allyl group, and a functional amino group makes this compound an attractive building block for advanced materials.

The allyl functionality allows for polymerization, and polymers with allyl groups have shown significant potential in biomedical applications, including drug delivery and tissue engineering. nih.gov The polymerization of this compound could lead to novel polymers with tailored properties. For example, neodymium catalysts are known to be effective for the cis-polymerization of 1,3-dienes and could potentially be used to polymerize the allyl group of this compound. scispace.com

The 4-amino group can be further functionalized to introduce other moieties, which could be used to tune the optical and electronic properties of the resulting materials. rsc.org Isoindole-1,3-dione derivatives are known to be eligible candidates for nonlinear optical (NLO) materials due to their delocalized π-electron systems. acgpubs.org The introduction of a 4-amino group can enhance these properties, and several 4-amino substituted phthalimides exhibit interesting solvatochromic properties and high quantum yields of fluorescence. rsc.org

The photophysical properties of piperazine-substituted anthracene-BODIPY dyads have been studied for their potential in antimicrobial photodynamic therapy. mdpi.com The amino group in this compound could be similarly functionalized to create novel photosensitizers.

Table 2: Potential Advanced Material Applications

Application Area Key Functional Group Potential Properties
Biomedical Polymers Allyl group Biocompatibility, Drug delivery
Nonlinear Optical Materials 4-Amino group, π-system Enhanced NLO properties
Fluorescent Probes 4-Amino group Solvatochromism, High quantum yield

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are transformative technologies in modern chemical synthesis, offering advantages in terms of efficiency, safety, and scalability. akjournals.comnih.gov The application of these technologies to the synthesis and derivatization of this compound represents a significant future research direction.

Multistep continuous flow synthesis has been successfully applied to the rapid and efficient generation of complex heterocyclic compounds without the need for intermediate isolation. akjournals.com A similar approach could be developed for the synthesis of this compound and its derivatives.

Automated synthesis platforms, which can perform a wide range of chemical reactions in a standardized and integrated manner, are becoming increasingly common. researchgate.netresearchgate.net These platforms can be used to rapidly synthesize libraries of compounds for biological screening. The development of automated synthesis protocols for this compound would enable the high-throughput synthesis of novel derivatives for drug discovery and other applications. Cartridge-based automated synthesis systems, which use pre-filled reagent cartridges for common reactions, could also be adapted for the synthesis of this compound and its analogs. youtube.com

Discovery of Unexpected Chemical Properties and Phenomena

The interplay between the allyl group and the 4-amino group on the isoindoline-1,3-dione scaffold could lead to unexpected chemical reactivity and the discovery of novel chemical phenomena.

For example, the reduction of N-allylamides with LiAlH4 can sometimes lead to an unexpected reduction of the double bond. acs.org Investigating the reduction of this compound could reveal similar unexpected reactivity. The amino group's electronic influence on the phthalimide ring system might alter the course of such reductions compared to simple N-allylamides.

Furthermore, N-allyl-N-sulfonyl ynamides have been shown to undergo an unexpected N-to-C 1,3-sulfonyl shift during thermal aza-Claisen rearrangements, leading to the formation of nitriles. nih.govacs.org It is conceivable that under certain conditions, the allyl group in this compound could participate in similar unforeseen rearrangement reactions. The reactivity of amines with electrophilic allyl halides has also been a subject of reinvestigation, indicating that the interaction between these two functional groups can be complex. researchgate.netmsu.edu

The study of such unexpected reactivity could not only lead to the discovery of new chemical transformations but also provide deeper insights into the fundamental chemical properties of this interesting molecule.

Q & A

Q. How can membrane separation technologies improve purification of this compound?

  • Methodology : Test nanofiltration or reverse osmosis membranes with varying pore sizes (1–10 kDa) to isolate the target molecule from byproducts. Optimize transmembrane pressure and solvent composition using factorial design. Monitor purity via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.